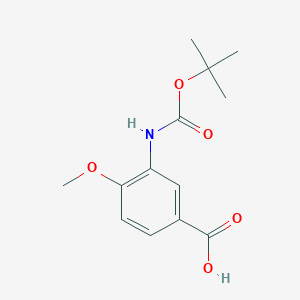

Boc-3-amino-4-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Boc-3-amino-4-methoxybenzoic acid” is a chemical compound that is often used in organic synthesis . It is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuffs . It is also an intermediate used to prepare (aminophenyl)benzothiazoles with antitumor activities .

Molecular Structure Analysis

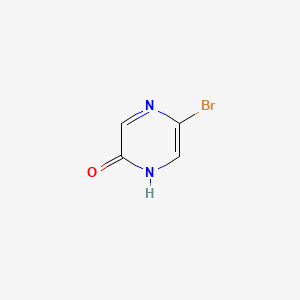

The molecular formula of “4-Amino-3-methoxybenzoic acid” is C8H9NO3 . The structure includes a benzene ring substituted with an amino group (NH2), a methoxy group (OCH3), and a carboxylic acid group (COOH) .

Physical And Chemical Properties Analysis

“Boc-3-amino-4-methoxybenzoic acid” is a grey powder . It is soluble in water . The melting point of “4-Amino-3-methoxybenzoic acid” is between 186°C to 191°C .

Applications De Recherche Scientifique

Palladium Recovery and Separation

Boc-3-amino-4-methoxybenzoic acid: is utilized in the synthesis of novel polyaniline copolymers for the separation and recovery of palladium (Pd(II)) from automotive catalysts . This application is critical in recycling precious metals from spent automotive parts, contributing to sustainable practices in the automotive industry.

Dipeptide Synthesis

The compound serves as a precursor in the formation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These ionic liquids are then employed in dipeptide synthesis , showcasing the compound’s versatility in peptide chemistry .

Conductive Cell-Delivery Constructs

In cardiac repair research, Boc-3-amino-4-methoxybenzoic acid is a key component in creating conductive cell-delivery constructs . These constructs are bioengineered patches that improve electrical propagation and synchronize cardiomyocyte contraction, which is vital for heart repair .

Organic Synthesis Intermediate

As an important raw material and intermediate, this compound is used in organic synthesis , pharmaceuticals, agrochemicals, and dyestuffs. Its role as an intermediate is crucial for the development of various synthetic compounds .

Synthesis of Carbazole Alkaloids

This compound is a building block for the efficient synthesis of carbazole alkaloids such as mukonine and mukonidine via oxidative annulation. These alkaloids have significant pharmacological properties .

Solid Phase Peptide Synthesis

Boc-3-amino-4-methoxybenzoic acid: is a reactant in the solid phase synthesis of various peptides, including cyclic analogs with antibiotic and hemolytic activities and peptidic V1a receptor agonists .

Safety and Hazards

Orientations Futures

“Boc-3-amino-4-methoxybenzoic acid” and similar compounds have potential applications in various fields. For instance, a copolymer of aniline and 3-amino-4-methoxybenzoic acid has been used as an adsorbent for the separation and recovery of palladium from automotive catalysts . This suggests potential future directions in waste treatment and resource recovery.

Mécanisme D'action

- The primary target of Boc-3-amino-4-methoxybenzoic acid is likely to be enzymes or receptors involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .

Target of Action

Pharmacokinetics

- Boc-3-amino-4-methoxybenzoic acid is likely absorbed in the gastrointestinal tract after oral administration. It may distribute to various tissues, including the liver and kidneys. Enzymatic metabolism, possibly involving hydrolysis of the Boc group, could occur. Elimination occurs via renal excretion or hepatic metabolism .

Action Environment

Propriétés

IUPAC Name |

4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-8(11(15)16)5-6-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRQIHYNWZEWHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370843 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-amino-4-methoxybenzoic acid | |

CAS RN |

306937-12-2 |

Source

|

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)